2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the imidazo[4,5-b]pyridine family, known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine and 3-chloro-2-methylaniline. The key steps involve:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the imidazo[4,5-b]pyridine core with a thiol reagent under suitable conditions.
Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine: Shares the imidazo[4,5-b]pyridine core but lacks the sulfanyl and acetamide groups.
3-chloro-2-methylaniline: Contains the aniline moiety but lacks the imidazo[4,5-b]pyridine core.
Uniqueness
2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
849021-15-4 |
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Molecular Formula |
C16H14BrClN4OS |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
2-[(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H14BrClN4OS/c1-8-11(18)4-3-5-12(8)20-14(23)7-24-16-21-13-6-10(17)9(2)19-15(13)22-16/h3-6H,7H2,1-2H3,(H,20,23)(H,19,21,22) |
InChI Key |
DBUIKURVQHEBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=NC(=C(C=C3N2)Br)C |
Origin of Product |
United States |
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